molecular formula C9H14N4O B12788728 Pyridine, 3-(3,3-diethyl-1-triazenyl)-, 1-oxide CAS No. 50355-79-8

Pyridine, 3-(3,3-diethyl-1-triazenyl)-, 1-oxide

Cat. No.: B12788728
CAS No.: 50355-79-8
M. Wt: 194.23 g/mol
InChI Key: UCVSLVBFOZCKQJ-UHFFFAOYSA-N
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Description

Pyridine, 3-(3,3-diethyl-1-triazenyl)-, 1-oxide: is a chemical compound with the molecular formula C9H14N4O. It is also known by its systematic name, 1-(3-Pyridyl-N-oxide)-3,3-diethyltriazene . This compound is characterized by the presence of a pyridine ring substituted with a triazenyl group and an N-oxide functional group. It has applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 3-(3,3-diethyl-1-triazenyl)-, 1-oxide typically involves the reaction of pyridine N-oxide with a suitable diazonium salt. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require the presence of a catalyst to facilitate the formation of the triazenyl group .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: Pyridine, 3-(3,3-diethyl-1-triazenyl)-, 1-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxides, while reduction can produce amines .

Scientific Research Applications

Pyridine, 3-(3,3-diethyl-1-triazenyl)-, 1-oxide has several scientific research applications:

Mechanism of Action

The mechanism of action of Pyridine, 3-(3,3-diethyl-1-triazenyl)-, 1-oxide involves its interaction with molecular targets such as enzymes and receptors. The triazenyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The N-oxide group may also participate in redox reactions, influencing cellular pathways .

Comparison with Similar Compounds

  • Pyridine, 3-(3,3-dimethyl-1-triazenyl)-, 1-oxide
  • Pyridine, 4-(3,3-diethyl-1-triazenyl)-, 1-oxide
  • Pyridine, 2-(3,3-diethyl-1-triazenyl)-, 1-oxide

Comparison: Pyridine, 3-(3,3-diethyl-1-triazenyl)-, 1-oxide is unique due to its specific substitution pattern on the pyridine ring and the presence of both triazenyl and N-oxide functional groups. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds .

Properties

CAS No.

50355-79-8

Molecular Formula

C9H14N4O

Molecular Weight

194.23 g/mol

IUPAC Name

N-ethyl-N-[(1-oxidopyridin-1-ium-3-yl)diazenyl]ethanamine

InChI

InChI=1S/C9H14N4O/c1-3-12(4-2)11-10-9-6-5-7-13(14)8-9/h5-8H,3-4H2,1-2H3

InChI Key

UCVSLVBFOZCKQJ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)N=NC1=C[N+](=CC=C1)[O-]

Origin of Product

United States

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